molecular formula C9H10BrNO4S B13551992 Ethyl 3-bromo-4-sulfamoylbenzoate

Ethyl 3-bromo-4-sulfamoylbenzoate

Cat. No.: B13551992
M. Wt: 308.15 g/mol
InChI Key: SNQKJPNJOFJOEF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-sulfamoylbenzoate is a synthetically valuable benzoic acid ester derivative, characterized by the presence of both bromo and sulfamoyl functional groups. These motifs are of significant interest in medicinal chemistry and chemical biology. Sulfonamide-containing compounds, like this one, are extensively investigated for their diverse biological activities, serving as key scaffolds in the development of chemotherapeutic agents with potential applications as enzyme inhibitors, and in anti-bacterial, anti-fungal, and anti-inflammatory research . The bromine atom on the aromatic ring makes this compound an excellent electrophilic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures. Simultaneously, the sulfamoyl group can be explored for its role in molecular recognition and binding, often associated with inhibiting enzymes like carbonic anhydrases . The ethyl ester group offers a handle for further hydrolysis or transformation. This combination of features makes this compound a versatile building block in drug discovery programs and the synthesis of specialized chemical entities. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H10BrNO4S

Molecular Weight

308.15 g/mol

IUPAC Name

ethyl 3-bromo-4-sulfamoylbenzoate

InChI

InChI=1S/C9H10BrNO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)

InChI Key

SNQKJPNJOFJOEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Research Outcomes and Analytical Data

Yield and Purity

  • Typical yields for the bromination and sulfonamide formation steps range from 70% to 85% depending on reaction conditions and purification methods.
  • Purity is generally confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Characterization Data

Property Value Method Reference
Molecular Weight 308.15 g/mol Mass Spectrometry
Melting Point ~140–145 °C (reported for similar sulfonamides) Differential Scanning Calorimetry (DSC)
NMR (1H) Aromatic protons, ethyl ester signals, sulfonamide NH 1H NMR Spectroscopy
IR Spectra Characteristic sulfonamide S=O stretches (~1150 and 1350 cm⁻¹), ester C=O (~1730 cm⁻¹) Infrared Spectroscopy

Reaction Optimization

  • The use of potassium persulfate as an oxidizing agent in bromination has been optimized to 1.3–1.7 equivalents for best yields.
  • Acid type and concentration (e.g., sulfuric acid at 0.05–0.2 equivalents) influence reaction rates and selectivity.
  • Temperature control between 15 °C and 65 °C is critical for minimizing side reactions.

Summary Table of Preparation Parameters

Parameter Range/Value Notes Source
Brominating agent N-bromosuccinimide or K2S2O8 Choice depends on scale and desired selectivity
Acid catalyst Sulfuric acid (0.05–0.2 eq) Enhances bromination efficiency
Temperature (bromination) 0–60 °C (preferably 15–35 °C) Controls reaction rate and purity
Solvent DMF, ethanol, toluene Solvent choice affects solubility and reaction kinetics
Base for sulfonamide formation Sodium hydride, triethylamine Neutralizes HCl formed during sulfonyl chloride reaction
Reaction time 1–3 hours per step Optimized for maximum conversion

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Ethyl 3-bromo-4-sulfamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-sulfamoylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfamoyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related benzoate esters, focusing on substituent variations at the 4-position, commercial availability, and physicochemical implications.

Substituent Variations and Key Differences

Compound Name 4-Position Substituent CAS Number Suppliers (Historical) Availability Status
Ethyl 3-bromo-4-sulfamoylbenzoate Sulfamoyl (-SO₂NH₂) 1098387-32-6 1 Discontinued
Mthis compound Sulfamoyl (-SO₂NH₂) 10-F779060 1 (CymitQuimica) Discontinued
Ethyl 3-bromo-4-ethylbenzoate Ethyl (-C₂H₅) 1115615-08-1 4 (Biopharmacule) Available
Ethyl 3-bromo-4-fluorobenzoate Fluoro (-F) 3233-33-2 1 (Biopharmacule) Available
Ethyl 3-bromo-4-methoxybenzoate Methoxy (-OCH₃) 460079-82-7 1 (Biopharmacule) Available
Ethyl 3-bromo-4-hydroxybenzoate Hydroxy (-OH) 7470-58-9 1 (Biopharmacule) Available
Ethyl 3-bromo-4-methylbenzoate Methyl (-CH₃) 147962-81-0 4 Available
Key Observations:

This group is also pharmacologically relevant, as sulfonamides are known for antimicrobial activity .

Commercial Availability : this compound and its methyl analog are discontinued, likely due to niche applications or synthesis challenges. In contrast, analogs with alkyl (ethyl, methyl), alkoxy (methoxy), or halogen (fluoro) groups remain available, suggesting broader utility in organic synthesis .

Reactivity : The bromine atom at the 3-position is a common feature, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The sulfamoyl group may act as a directing group in electrophilic substitutions, whereas alkoxy or alkyl groups could stabilize the aromatic ring via electron-donating effects .

Stability Considerations :

  • The sulfamoyl group may confer hydrolytic sensitivity under strong acidic or basic conditions, necessitating careful storage.
  • Bromine’s electron-withdrawing effect could reduce the ester’s stability toward nucleophilic attack compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-bromo-4-sulfamoylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfamoylation : Introduce the sulfamoyl group at the 4-position of a brominated benzoate precursor using sulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Esterification : Ethyl ester formation via acid-catalyzed esterification of the corresponding benzoic acid derivative .

  • Optimization Tips : Use anhydrous conditions to minimize hydrolysis, and monitor reaction progress via TLC or HPLC. Adjust stoichiometry of sulfamoyl chloride (1.2–1.5 equivalents) to balance reactivity and byproduct formation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect at C3) .
  • X-ray Crystallography : Use SHELXL for structure refinement to resolve steric effects from the bromine and sulfamoyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₀BrNO₄S; theoretical MW: 308.15 g/mol) and isotopic patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using inert materials (e.g., vermiculite) .
  • Disposal : Follow EPA guidelines for halogenated waste (RCRA code D003) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and sulfamoyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The bromine at C3 and sulfamoyl group at C4 create steric bulk, limiting accessibility for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • Electronic Effects : The electron-withdrawing sulfamoyl group deactivates the ring, slowing electrophilic substitution. Employ microwave-assisted synthesis to accelerate reactions .
  • Case Study : Compare yields with analogous compounds (e.g., Ethyl 4-fluoro-3-sulfamoylbenzoate) to isolate substituent effects .

Q. How can researchers design experiments to evaluate the compound’s biological activity against enzyme targets?

  • Methodological Answer :

  • In Vitro Assays :

Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration assays. The sulfamoyl group is a known CA inhibitor .

Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .

  • Dose-Response Analysis : Perform IC₅₀ calculations with nonlinear regression (e.g., GraphPad Prism) .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer :

  • Controlled Replicates : Repeat experiments under standardized conditions (pH 2–7, 25–37°C) .
  • Degradation Analysis : Use LC-MS to identify decomposition products (e.g., hydrolysis to 3-bromo-4-sulfamoylbenzoic acid) .
  • Comparative Studies : Benchmark against structurally similar esters (e.g., ethyl 4-nitrobenzoate) to differentiate substituent-driven vs. general ester instability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to CA-II (PDB ID: 3KS3). Parameterize the sulfamoyl group’s charge distribution with DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

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